(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
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Overview
Description
The compound “(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone” is a complex organic molecule that features a combination of aromatic rings, ether, methoxy, and nitro functional groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline core, the introduction of the ethylphenoxy and nitrophenyl groups, and the final methanone formation. Typical synthetic routes might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of the Ethylphenoxy Group: This step might involve etherification reactions using 4-ethylphenol and appropriate alkylating agents.
Introduction of the Nitro Group: Nitration reactions using nitric acid and sulfuric acid.
Final Methanone Formation: This could involve Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy or ethyl groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Aromatic substitution reactions could occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.
Biology
Medicine
If the compound exhibits biological activity, it could be investigated as a potential drug candidate for various diseases.
Industry
The compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
- (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone
Uniqueness
The unique combination of functional groups in the compound might confer specific properties, such as enhanced biological activity or unique reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H28N2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C27H28N2O6/c1-4-18-9-11-20(12-10-18)35-17-24-22-16-26(34-3)25(33-2)15-19(22)13-14-28(24)27(30)21-7-5-6-8-23(21)29(31)32/h5-12,15-16,24H,4,13-14,17H2,1-3H3 |
InChI Key |
HOYQZHLKRYLZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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